Diguanosine 5 inverted exclamation marka-triphosphate

Description

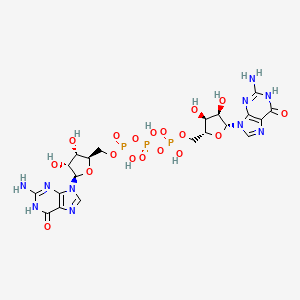

Diguanosine 5′-triphosphate (Gp3G) is a dinucleoside triphosphate composed of two guanosine residues linked by a triphosphate bridge. Unlike mononucleoside triphosphates such as ATP or GTP, Gp3G’s dimeric structure confers unique biochemical properties. It is identified as a viral-specific oligonucleotide, suggesting specialized roles in viral replication or signaling pathways . The presence of two guanine moieties may enable cooperative interactions with enzymes or nucleic acids, distinguishing it from single-nucleoside analogs.

Properties

IUPAC Name |

bis[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N10O18P3/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(45-17)1-43-49(37,38)47-51(41,42)48-50(39,40)44-2-6-10(32)12(34)18(46-6)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXYAFFKOSNMEB-MHARETSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N10O18P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701155588 | |

| Record name | Guanosine 5′-(tetrahydrogen triphosphate), P′′→5′-ester with guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701155588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diguanosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6674-45-9 | |

| Record name | Guanosine 5′-(tetrahydrogen triphosphate), P′′→5′-ester with guanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6674-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diguanosine triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006674459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine 5′-(tetrahydrogen triphosphate), P′′→5′-ester with guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701155588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diguanosine triphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001379 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

General Synthetic Strategies

2.1. Phosphorylation of Guanosine

- Starting from guanosine, the 5′-hydroxyl group is selectively phosphorylated to introduce a monophosphate or activated phosphate intermediate.

- Common phosphorylation reagents include phosphorus oxychloride (POCl3) or phosphoramidite chemistry.

- Protection of other reactive groups (e.g., 2′,3′-hydroxyls) is often required to ensure regioselectivity.

2.2. Activation of Phosphate Groups

- The monophosphate or diphosphate intermediates are activated to form reactive species such as phosphorimidazolides or phosphorochloridates.

- These activated intermediates facilitate coupling with another guanosine phosphate unit.

2.3. Coupling to Form the Dinucleotide Triphosphate

- The activated phosphate intermediate is reacted with a second guanosine monophosphate or diphosphate to form the dinucleotide triphosphate linkage.

- Conditions are optimized to favor the formation of the 5′-5′ triphosphate bridge.

Detailed Preparation Method (Representative)

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of guanosine hydroxyl groups | TBDMS-Cl or acetal protecting groups | Protect 2′,3′-OH to prevent side reactions |

| 2 | Selective 5′-phosphorylation | POCl3 in trimethyl phosphate or phosphoramidite method | Generates 5′-monophosphate intermediate |

| 3 | Activation of phosphate | Formation of phosphorimidazolide using imidazole and carbodiimide | Creates reactive phosphate for coupling |

| 4 | Coupling with second guanosine phosphate | Reaction with guanosine 5′-monophosphate under controlled pH | Forms diguanosine 5′-5′ triphosphate linkage |

| 5 | Deprotection | Mild acidic or fluoride ion treatment | Removes protecting groups without degrading triphosphate |

| 6 | Purification | Ion-exchange chromatography, HPLC | Ensures high purity and removal of side products |

Key Research Findings and Optimization

- Yield and Purity: The yield of dinucleotide triphosphates typically ranges from 30% to 60%, depending on the efficiency of coupling and protection steps.

- Stability: The triphosphate linkage is sensitive to hydrolysis; thus, reactions are performed under anhydrous conditions and low temperatures.

- Use of RNase Inhibitors: In analogous RNA encapsulation studies, RNase inhibitors are used to protect phosphate-linked nucleotides during processing, highlighting the importance of nuclease-free conditions in synthesis and handling.

- Layer-by-layer encapsulation techniques have been employed in related nucleic acid preparations to stabilize and protect the molecules, which could be adapted for storage or delivery of diguanosine triphosphates.

Data Table: Summary of Reagents and Conditions for Preparation

| Preparation Step | Common Reagents | Typical Conditions | Purpose |

|---|---|---|---|

| Hydroxyl Protection | TBDMS-Cl, acetal reagents | Room temp, inert atmosphere | Protect 2′,3′-OH groups |

| 5′-Phosphorylation | POCl3, trimethyl phosphate or phosphoramidites | 0–5°C, anhydrous | Introduce phosphate group |

| Phosphate Activation | Imidazole, carbodiimide (e.g., EDC) | Room temp, pH 7-8 | Create reactive intermediate |

| Coupling | Guanosine 5′-monophosphate | Controlled pH, low temp | Form triphosphate bridge |

| Deprotection | TBAF (for TBDMS), mild acid | Room temp | Remove protecting groups |

| Purification | Ion-exchange chromatography, HPLC | Variable | Isolate pure product |

Analytical Characterization

- Mass Spectrometry (MS): Confirms molecular weight consistent with diguanosine 5′-5′ triphosphate.

- Nuclear Magnetic Resonance (NMR): Validates chemical structure and phosphate linkage.

- High-Performance Liquid Chromatography (HPLC): Assesses purity and separates side products.

- UV Spectroscopy: Monitors guanine absorption peaks to quantify concentration.

Chemical Reactions Analysis

Types of Reactions

Diguanosine-5’-triphosphate undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include dicyclohexylcarbodiimide for phosphorylation reactions and bis-(tributylammonium) pyrophosphate for the formation of triphosphates .

Major Products

The major products formed from these reactions include guanosine 5’-diphosphate and guanosine 5’-monophosphate, depending on the specific reaction conditions .

Scientific Research Applications

Diguanosine-5’-triphosphate has a wide range of applications in scientific research:

Chemistry: It is used as a substrate in various enzymatic reactions and as a building block for the synthesis of RNA.

Biology: It plays a crucial role in the transcription process, where it is required for the synthesis of RNA.

Medicine: It is studied for its potential therapeutic applications, particularly in antiviral research.

Mechanism of Action

Diguanosine-5’-triphosphate exerts its effects primarily through its role in RNA synthesis. It serves as a substrate for RNA polymerase, which catalyzes the formation of RNA from ribonucleotides. The compound binds to the active site of the enzyme, facilitating the addition of guanosine residues to the growing RNA chain .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between Gp3G and related nucleotides:

Key Research Findings

- Enzymatic Activation : ATP strongly activates lymphocyte 5'-nucleotidase, while GTP and its derivatives (e.g., deoxyGTP) are less effective . Gp3G’s dinucleoside structure may alter enzyme binding kinetics, though direct evidence is lacking.

- Viral Specificity : Gp3G is described as a viral-specific oligonucleotide, implying a role in viral replication machinery or immune evasion . This contrasts with ATP/GTP, which are central to host metabolism.

- Stability and Isomerism: Mononucleoside triphosphates like GTP exhibit distinct stabilities and isomeric equilibria in solution .

- Synthetic Analogues: Modified nucleotides, such as 2'-C-methyladenosine triphosphate, are designed to resist enzymatic degradation . Gp3G’s natural dinucleoside structure may similarly evade host nucleases, aiding viral persistence.

Biological Activity

Diguanosine 5′-triphosphate (dgTP) is a nucleotide analogue that has garnered attention for its biological activity, particularly in the context of molecular biology and biochemistry. This article will explore its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

- Molecular Formula : C₁₁H₁₆N₄O₁₃P₃

- Molecular Weight : Approximately 512.13 g/mol

- Density : 2.48 g/cm³

- Boiling Point : 907.1°C at 760 mmHg

These properties suggest that dgTP is stable under various conditions, making it suitable for laboratory applications.

Diguanosine 5′-triphosphate functions primarily as a telomerase inhibitor. Telomerase is an enzyme that extends the telomeres of chromosomes, which is often upregulated in cancer cells. The inhibition of telomerase activity can induce apoptosis in these cells, presenting a potential therapeutic avenue for cancer treatment.

- IC50 Value : The IC50 value for dgTP as a telomerase inhibitor is approximately 11 µM , indicating its potency in inhibiting this enzyme .

Biological Activity

- Telomerase Inhibition :

-

Incorporation into DNA :

- dgTP can be incorporated into DNA during replication. Its presence can affect enzyme kinetics and fidelity, leading to reduced misincorporation rates compared to natural nucleotides . This characteristic is beneficial for applications requiring high specificity in genetic analyses.

- Impact on Protein Synthesis :

Table 1: Summary of Research Findings on dgTP

| Study Reference | Key Findings |

|---|---|

| Fletcher et al., 1996 | Demonstrated the inhibitory effect of dgTP on human telomerase activity with an IC50 of 11 µM. |

| PMC7010297 | Explored the role of guanosine nucleotides in protein synthesis regulation, highlighting the dynamic interactions with ribosomal initiation factors. |

| Chemsrc Data | Provided comprehensive chemical properties and potential applications in molecular biology. |

Applications

- Cancer Research : Due to its ability to inhibit telomerase, dgTP is being investigated as a potential therapeutic agent in oncology.

- Molecular Biology Tools : Its unique properties make dgTP valuable for improving the resolution of sequencing reactions and enhancing the quality of genetic analyses.

- Biochemical Studies : The compound's interaction with enzymes can be studied to understand nucleotide incorporation dynamics better.

Q & A

Q. Basic Research Focus

- ¹H/³¹P NMR : Identify phosphate group connectivity (δ = -10 to -12 ppm for γ-phosphate) and confirm guanosine base protonation states .

- High-resolution mass spectrometry (HRMS) : Use ESI-MS in negative ion mode to verify molecular ion peaks (expected [M-H]⁻ ≈ 600–650 m/z).

- Ion-exchange chromatography : Detect hydrolyzed products (e.g., diphosphate impurities) with a linear NaCl gradient (0–1 M over 20 min) .

What experimental design principles are critical for studying the thermodynamic stability of Diguanosine 5¡-triphosphate in biological matrices?

Q. Advanced Research Focus

- Controlled degradation studies : Incubate the compound in simulated physiological buffers (e.g., PBS at 37°C) and monitor degradation kinetics via LC-MS/MS .

- Isothermal titration calorimetry (ITC) : Quantify binding entropy/enthalpy changes when interacting with target enzymes like RNA polymerase .

- pH-dependent stability profiling : Use microfluidic chips to test stability across pH 5.0–8.0, simulating lysosomal and cytoplasmic environments .

How can researchers differentiate between on-target and off-target effects of Diguanosine 5¡-triphosphate in cellular assays?

Q. Advanced Research Focus

- CRISPR-Cas9 knockout models : Silence putative target genes (e.g., POLRMT) and compare inhibition profiles .

- Chemical proteomics : Employ photoaffinity labeling with a biotinylated analog to capture interacting proteins, followed by streptavidin pulldown and LC-MS/MS identification .

- Dose-response matrix assays : Test the compound alongside non-hydrolyzable analogs (e.g., α,β-methylene derivatives) to isolate phosphorylation-dependent effects .

What computational modeling approaches are suitable for predicting Diguanosine 5¡-triphosphate’s binding affinity to novel enzyme targets?

Q. Advanced Research Focus

- Molecular dynamics (MD) simulations : Simulate binding to conserved polymerase motifs (e.g., motif A) using AMBER or GROMACS, with explicit solvent models .

- Free-energy perturbation (FEP) : Calculate ΔΔG values for mutations in the enzyme’s active site to predict resistance mechanisms .

- Docking studies with flexible side chains : Use AutoDock Vina to account for conformational changes in the triphosphate moiety during binding .

How should researchers address batch-to-batch variability in Diguanosine 5¡-triphosphate’s bioactivity data?

Q. Advanced Research Focus

- Quality control (QC) protocols : Implement stringent NMR purity thresholds (>98%) and quantify residual solvents via GC-MS .

- Bioactivity normalization : Use internal standards (e.g., β-actin mRNA levels in RT-qPCR) to adjust for cell-line variability .

- Blinded replicate testing : Assign independent teams to synthesize and test separate batches, reducing confirmation bias .

Q. Note on Evidence Usage :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.